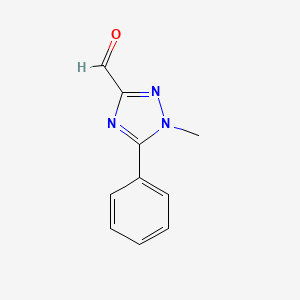

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-5-phenyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13-10(11-9(7-14)12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCDFOMRZODKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methyl-1H-1,2,4-triazole with benzaldehyde in the presence of an acid catalyst can yield the desired compound. Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to meet the demand for this compound in various applications .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form the corresponding carboxylic acid. This reaction typically employs strong oxidizing agents under acidic or basic conditions.

Example Reaction:

Key Data:

-

Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Conditions: Aqueous acidic or basic media at elevated temperatures (60–80°C) .

-

Yield: ~70–85% for analogous triazole aldehydes.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reducing agents.

Example Reaction:

Key Data:

-

Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Conditions: Ethanol or tetrahydrofuran (THF) at room temperature .

-

Yield: >90% for related triazole derivatives.

Substitution Reactions

The triazole ring participates in electrophilic substitution, while the aldehyde group can undergo nucleophilic additions.

Triazole Ring Substitution

Electrophilic substitution occurs at the nitrogen-rich positions of the triazole ring.

Example Reaction:

Key Data:

Aldehyde Group Reactivity

The aldehyde participates in condensation reactions (e.g., Schiff base formation).

Example Reaction:

Key Data:

Comparative Reaction Table

| Reaction Type | Reagents | Conditions | Major Product | Yield |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 60–80°C, acidic aqueous | Triazole-3-carboxylic acid | 70–85% |

| Reduction | NaBH₄, LiAlH₄ | RT, ethanol/THF | Triazole-3-methanol | >90% |

| Ring Substitution | R-X, K₂CO₃ | DMF, 60°C | N-substituted triazole aldehydes | 50–75% |

| Schiff Base | NH₂R, ethanol | Reflux, 4–6 h | Hydrazone/imine derivatives | 65–80% |

Mechanistic Insights

-

Oxidation: Proceeds via radical intermediates in acidic KMnO₄, forming carboxylate intermediates that protonate to carboxylic acids.

-

Reduction: Hydride transfer from NaBH₄ to the aldehyde carbonyl generates the alcohol.

-

Substitution: Electrophilic attack on the triazole ring’s electron-rich nitrogen centers, stabilized by aromatic conjugation .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: It serves as a precursor in the development of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts that alter protein function. These interactions can affect various molecular pathways, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

a) 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbaldehyde (3,5-DCPT) and 1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbaldehyde (4-CPT)

- Structural Differences : These derivatives feature chlorine substituents on the phenyl ring (3,5-dichloro and 4-chloro, respectively), introducing electron-withdrawing effects and enhanced hydrophobicity compared to the unsubstituted phenyl group .

- Biological Activity : Both compounds were validated as positive controls in cyclin-dependent kinase 2 (CDK2) inhibition studies. Docking experiments demonstrated their strong binding to the cyclin groove of CDK2/cyclin A, with 3,5-DCPT showing superior pose reproducibility in computational models . The chlorine atoms likely contribute to binding via halogen bonding or hydrophobic interactions, suggesting that electron-withdrawing substituents enhance target affinity.

b) 5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde

- Physical Properties : Predicted properties include a density of 1.44 g/cm³, boiling point of 342.1°C, and pKa of 1.26, indicating moderate acidity likely due to the electron-withdrawing triazole ring .

c) Pyrazole-Based Analogs (e.g., 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde)

- Structural Differences: Pyrazole rings differ from triazoles in nitrogen atom placement, altering electronic properties. The phenoxy group introduces an oxygen atom, which may influence hydrogen-bonding capacity .

Comparative Analysis of Key Properties

Electronic and Steric Considerations

- Chlorinated Derivatives : Chlorine atoms enhance binding through hydrophobic interactions and halogen bonding, critical for CDK2 inhibition .

- Cyclopropyl Analog : The smaller, strained cyclopropyl group may improve solubility but reduce steric complementarity in target binding compared to phenyl or chlorophenyl groups.

- Phenyl vs.

Biologische Aktivität

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound belonging to the triazole family, characterized by its unique chemical structure that includes a methyl group, a phenyl group, and an aldehyde group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is noted for its ability to interact with various biological targets due to the presence of functional groups that facilitate biochemical reactions.

The biological activity of this compound is primarily attributed to its mechanism of action involving:

- Enzyme Interaction : The triazole ring can bind to enzymes and receptors, potentially inhibiting their activity or modulating their function.

- Covalent Bond Formation : The aldehyde group may form covalent bonds with nucleophilic residues in proteins, leading to stable adducts that alter protein function. This can affect various molecular pathways, contributing to the compound's biological effects.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. Specifically, this compound has been studied for its:

- Antibacterial Effects : Exhibiting potent inhibition against various bacterial strains.

- Antifungal Properties : Demonstrating effectiveness against fungal pathogens .

In vitro studies have shown that derivatives of triazoles often outperform traditional antibiotics in terms of efficacy against resistant strains.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce cytotoxicity in cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells .

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Study : A study published in the Beilstein Journal demonstrated that triazole derivatives exhibited strong antibacterial and antifungal activity compared to control compounds. The study emphasized the importance of the triazole moiety in enhancing biological activity .

- Cytotoxicity Evaluation : Another research article reported on the synthesis and evaluation of triazole derivatives against cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity comparable to established chemotherapeutics like cisplatin .

- Mechanistic Insights : A detailed investigation into the mechanism revealed that the compound's interaction with DNA and cellular proteins could lead to altered gene expression profiles associated with cell survival and proliferation .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or formylation reactions. For instance:

- Vilsmeier–Haack Reaction : A robust method for introducing aldehyde groups to heterocycles. React 1-Methyl-5-phenyl-1H-1,2,4-triazole with DMF/POCl₃ under controlled conditions to yield the carbaldehyde derivative .

- Base-Catalyzed Nucleophilic Substitution : Use K₂CO₃ as a catalyst to facilitate reactions between halogenated precursors and aldehydes, as demonstrated in analogous pyrazole-carbaldehyde syntheses .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation.

Advanced: How can researchers resolve crystallographic ambiguities in the compound’s structure?

Methodological Answer:

- X-Ray Diffraction (XRD) : Use single-crystal XRD for precise structural determination. Refinement via SHELXL (e.g., anisotropic displacement parameters, twin refinement for challenging datasets) ensures accuracy .

- Validation Tools : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

- Data Contradiction Analysis : Compare experimental bond lengths/angles with DFT-optimized geometries to identify outliers. Discrepancies may arise from crystal packing effects or refinement artifacts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~9.8–10.2 ppm) and triazole/phenyl ring carbons.

- 2D NMR (HSQC, HMBC) : Resolve connectivity between the triazole core, methyl, and phenyl groups.

- IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₁H₁₀N₃O: 200.082 g/mol).

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic additions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., aldehyde carbon).

- Transition State Analysis : Simulate nucleophilic attack (e.g., Grignard reagents) using Gaussian or ORCA software. Compare activation energies for different reagents.

- Solvent Effects : Incorporate PCM models to assess solvent polarity’s role in reaction kinetics .

Data Contradiction: How should researchers address conflicting NMR and XRD data?

Methodological Answer:

- Scenario : Discrepancies in aldehyde group geometry (NMR vs. XRD).

- Resolution Steps :

- Verify XRD refinement parameters (e.g., R-factor, electron density maps) using SHELXL .

- Re-examine NMR sample for impurities or solvent artifacts.

- Perform Dynamic NMR to probe conformational flexibility (e.g., hindered rotation around the triazole-aldehyde bond).

- Cross-reference with vibrational spectroscopy (IR/Raman) for C=O bond consistency .

Advanced: What strategies optimize the compound’s bioactivity in drug discovery pipelines?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., phenyl ring halogenation) to enhance target binding. Use molecular docking (AutoDock Vina) to predict interactions with enzymes/receptors .

- Metabolic Stability Assays : Incubate with liver microsomes and analyze via LC-MS to identify degradation hotspots.

- Toxicity Screening : Employ in silico tools (e.g., ProTox-II) to prioritize low-risk derivatives .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent aldehyde oxidation.

- Handling : Use anhydrous solvents (e.g., THF, DCM) for reactions. Monitor for decomposition via TLC (Rf shift) or NMR (new peaks).

Advanced: How can researchers leverage crystallographic data to design derivatives with improved solubility?

Methodological Answer:

- Crystal Packing Analysis : Identify hydrophobic interactions (e.g., π-π stacking) using Mercury Software . Introduce polar groups (e.g., –OH, –NH₂) to disrupt packing and enhance aqueous solubility .

- Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) to create stable hydrates or salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.